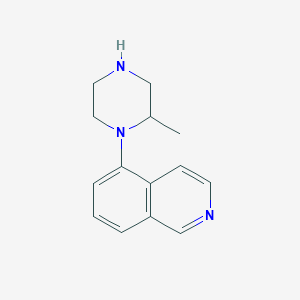

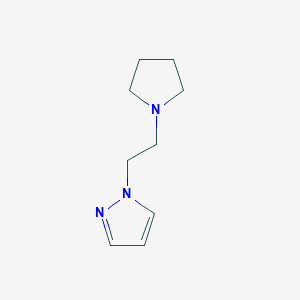

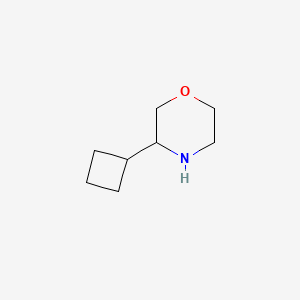

![molecular formula C9H9N3O2 B1422769 3-carboxilato de etilo pirazolo[1,5-b]piridazina CAS No. 55259-43-3](/img/structure/B1422769.png)

3-carboxilato de etilo pirazolo[1,5-b]piridazina

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure analysis of Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate is not explicitly mentioned in the available resources .Chemical Reactions Analysis

While there are some references to the chemical reactions involving pyrazolo[3,4-b]pyridine derivatives , specific reactions involving Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate are not detailed.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos

3-carboxilato de etilo pirazolo[1,5-b]piridazina: es un precursor clave en la síntesis de compuestos heterocíclicos, los cuales son cruciales en la química medicinal debido a sus propiedades biológicas y farmacológicas . La estructura del compuesto permite la introducción de varios sustituyentes, lo que posibilita la creación de una biblioteca diversa de moléculas para el descubrimiento y desarrollo de fármacos.

Aplicaciones Biomédicas

El andamiaje de pirazolopiridazina que se encuentra en This compound es significativo en el desarrollo de nuevos agentes terapéuticos. Se ha utilizado en el diseño de compuestos con potenciales actividades antiinflamatorias, analgésicas y antipiréticas .

Desarrollo de Fluoróforos

Los investigadores han explorado el uso de derivados de pirazolopiridazina como fluoróforos. Estos compuestos exhiben propiedades fotofísicas prometedoras, lo que los hace adecuados para aplicaciones en bioimagen y sondas moleculares .

Estudios de Acoplamiento Molecular

This compound: y sus derivados se utilizan en estudios de acoplamiento molecular para comprender la interacción entre moléculas pequeñas y objetivos biológicos. Esto es crucial para el diseño racional de medicamentos con mayor eficacia y menos efectos secundarios .

Agentes Antifúngicos

Algunos derivados de This compound han sido evaluados por sus propiedades antifúngicas. Muestran potencial como compuestos líderes en el desarrollo de nuevas terapias antifúngicas, abordando la creciente preocupación por la resistencia a los hongos .

Mecanismo De Acción

Target of Action

Pyrazolo[3,4-b]pyridines, a related group of compounds, have been found to interact with a variety of biological targets

Mode of Action

Related compounds such as pyrazolo[3,4-b]pyridines have been found to exhibit a wide range of biological activities . The interaction of Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Related compounds have been found to influence a variety of biochemical pathways

Pharmacokinetics

Related compounds have been synthesized and evaluated for their bioactive properties

Result of Action

Related compounds have been found to exhibit a wide range of biological activities

Action Environment

The synthesis of related compounds has been carried out under various conditions

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The interaction between Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent modulation of cholinergic signaling pathways. Additionally, Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate has been reported to exhibit binding affinity towards various receptor proteins, thereby influencing signal transduction processes .

Cellular Effects

Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response, leading to alterations in cellular redox balance . Furthermore, Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate has been found to impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within cells . These effects on cellular processes highlight the potential of Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate as a modulator of cellular function.

Molecular Mechanism

The molecular mechanism of action of Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate has been shown to bind to specific receptor sites on target proteins, leading to conformational changes that modulate their activity . Additionally, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . These molecular interactions contribute to the overall biochemical and cellular effects of Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate have been observed to change over time. The stability and degradation of this compound play a crucial role in determining its long-term effects on cellular function. Studies have shown that Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to gradual degradation of the compound, resulting in reduced efficacy . Additionally, long-term studies have indicated that Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate can induce sustained changes in cellular function, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can produce beneficial effects, such as enhanced cognitive function and reduced oxidative stress . At high doses, Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate has been associated with toxic and adverse effects, including hepatotoxicity and neurotoxicity . These findings underscore the importance of determining the optimal dosage range for therapeutic applications of Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate in animal models.

Metabolic Pathways

Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to undergo biotransformation through phase I and phase II metabolic reactions, resulting in the formation of metabolites with distinct biological activities . The primary metabolic pathways of Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate involve oxidation, reduction, and conjugation reactions catalyzed by enzymes such as cytochrome P450 . These metabolic processes influence the overall pharmacokinetics and pharmacodynamics of Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate, determining its efficacy and safety profile.

Transport and Distribution

The transport and distribution of Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to interact with membrane transporters, facilitating its uptake and efflux across cellular membranes . Additionally, Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms play a crucial role in determining the bioavailability and therapeutic potential of Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate.

Subcellular Localization

The subcellular localization of Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate is an important determinant of its activity and function. This compound has been shown to localize to specific subcellular compartments, such as the mitochondria and nucleus . The targeting of Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate to these compartments is mediated by specific targeting signals and post-translational modifications . The subcellular localization of Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate influences its interactions with biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

ethyl pyrazolo[1,5-b]pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-11-12-8(7)4-3-5-10-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPUDVIDTGFPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=NN2N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-1-{2-[(propan-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422686.png)

![3-Ethoxyspiro[3.4]octan-1-one](/img/structure/B1422687.png)

![1-[(1-Methylethyl)amino]-3-[4-[(2-hydroxyethoxy)methyl]phenoxy]-2-propanol](/img/structure/B1422690.png)

![2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B1422702.png)

![Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1422709.png)